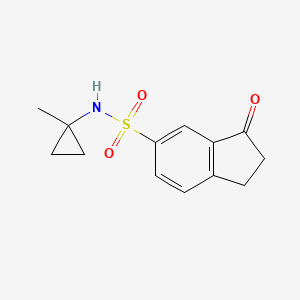![molecular formula C17H17FN6O B7430230 N-[2-[(6-fluoropyrimidin-4-yl)amino]propyl]-1-phenylimidazole-4-carboxamide](/img/structure/B7430230.png)
N-[2-[(6-fluoropyrimidin-4-yl)amino]propyl]-1-phenylimidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(6-fluoropyrimidin-4-yl)amino]propyl]-1-phenylimidazole-4-carboxamide, also known as PF-431396, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action makes it an attractive candidate for further research.
Mechanism of Action
N-[2-[(6-fluoropyrimidin-4-yl)amino]propyl]-1-phenylimidazole-4-carboxamide works by binding to the ATP-binding site of FAK, which prevents its activation and subsequent downstream signaling. This results in the inhibition of cancer cell proliferation, migration, and invasion. Furthermore, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which further contributes to its anti-cancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on FAK, with minimal effects on other kinases. This selectivity is important for minimizing off-target effects and reducing toxicity. Furthermore, this compound has been shown to have good oral bioavailability, which makes it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One major advantage of N-[2-[(6-fluoropyrimidin-4-yl)amino]propyl]-1-phenylimidazole-4-carboxamide is its selectivity for FAK, which allows for specific targeting of cancer cells. Additionally, its good oral bioavailability makes it easy to administer in preclinical studies. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several potential future directions for research on N-[2-[(6-fluoropyrimidin-4-yl)amino]propyl]-1-phenylimidazole-4-carboxamide. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Additionally, further studies are needed to determine the optimal dosing and administration schedule for this compound. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of N-[2-[(6-fluoropyrimidin-4-yl)amino]propyl]-1-phenylimidazole-4-carboxamide can be achieved through a multi-step process involving several chemical reactions. The first step involves the reaction of 6-fluoropyrimidine-4-amine with 2-bromo-1-phenylimidazole-4-carboxylic acid, which results in the formation of a key intermediate. This intermediate is then subjected to further reactions involving propylamine and other reagents to yield the final product.
Scientific Research Applications
N-[2-[(6-fluoropyrimidin-4-yl)amino]propyl]-1-phenylimidazole-4-carboxamide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that this compound can inhibit the growth of cancer cells by targeting a specific protein called FAK (focal adhesion kinase). FAK is known to play a key role in cancer cell survival and metastasis, and inhibiting its activity can lead to the death of cancer cells.
Properties
IUPAC Name |
N-[2-[(6-fluoropyrimidin-4-yl)amino]propyl]-1-phenylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O/c1-12(23-16-7-15(18)20-10-21-16)8-19-17(25)14-9-24(11-22-14)13-5-3-2-4-6-13/h2-7,9-12H,8H2,1H3,(H,19,25)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCAALGBZSTWPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CN(C=N1)C2=CC=CC=C2)NC3=CC(=NC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid](/img/structure/B7430160.png)
![2-phenyl-N-[4-(propanoylamino)phenyl]-1,3-dioxane-4-carboxamide](/img/structure/B7430164.png)
![4-[3-[[1-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-oxopropan-2-yl]amino]phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B7430167.png)

![2-[2-[Ethyl-(1-methylpyrazol-4-yl)amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B7430179.png)
![4-[2-(4-Chlorophenyl)pyrrolidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B7430205.png)
![Methyl 5-(7-azabicyclo[2.2.1]heptan-7-yl)-6-cyanopyridine-2-carboxylate](/img/structure/B7430208.png)
![5-[1-(6-benzylsulfanylpyrimidin-4-yl)piperidin-4-yl]-1H-pyrazol-3-amine](/img/structure/B7430222.png)
![Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B7430238.png)
![N-(4-acetamidophenyl)-2-[(1S,4S)-5-(3-methoxypropanoyl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]acetamide](/img/structure/B7430240.png)

![benzyl N-[3-[(4-carbamoyl-2-fluorophenyl)carbamoyl]cyclobutyl]carbamate](/img/structure/B7430245.png)
![Ethyl 1-[2-[(1-tert-butylpyrazole-3-carbonyl)amino]ethyl]imidazole-4-carboxylate](/img/structure/B7430252.png)
![N-(4-acetamidophenyl)-2-[(3,7-dimethyl-1-benzofuran-2-yl)methyl-methylamino]acetamide](/img/structure/B7430254.png)
